![molecular formula C6H14N2O B3016267 2-amino-N,N,2-trimethylpropanamide CAS No. 62983-26-0](/img/structure/B3016267.png)
2-amino-N,N,2-trimethylpropanamide
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Overview
Description
2-Amino-N,N,2-trimethylpropanamide is a chemical compound that is related to the field of organic chemistry and is of interest due to its potential applications in various chemical syntheses and biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of this compound.
Synthesis Analysis
The synthesis of related compounds involves the use of N-trimethylsilyl (N-TMS) amines, which have been shown to mediate controlled ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with controlled functional groups at the C-termini . Another synthesis approach for a related compound, (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide, involves a one-pot synthesis where the amide formation is key, using Vilsmeier reagent for simultaneous protection and activation . These methodologies could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of this compound would likely feature an amide functional group, an amino group, and trimethyl groups attached to the central carbon. The structure is important for understanding the reactivity and interaction of the molecule with other chemical entities. The papers provided do not directly analyze the molecular structure of this compound, but techniques such as MS and NMR used to confirm the structure of TMS-CBM in related research could be applicable .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound include the ring-opening polymerization as mentioned in the synthesis of polypeptides . Additionally, the reactivity of the amide group in related compounds is highlighted in the synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide . The reactivity of the trimethyl groups could also be inferred from the synthesis of N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide, which involves the use of a trimethylstannyl group for radiohalogenation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would include its solubility, melting point, boiling point, and stability under various conditions. These properties are essential for handling the compound and predicting its behavior in different environments. The papers provided do not discuss these properties for this compound specifically, but similar compounds' properties, such as solubility and stability, can be studied using the same methods .
Scientific Research Applications
UV-Curing Applications
2-Amino-N,N,2-trimethylpropanamide (NMDEA) demonstrates potential in UV-curing applications. It acts as a synergist with a Type II initiator in formulations containing Trimethylolpropane triacrylate (TMPTA), aiding in reducing oxygen inhibition and enhancing curing efficiency. When NMDEA replaced aminoalcohol in formulations, similar curing results were achieved, indicating its effectiveness as a synergist and in reducing oxygen inhibition (Arsu, 2002).
Synthesis of Indol-2-one Derivatives
NMDEA is integral in the synthesis of various indol-2-one derivatives. It was used in a novel ring enlargement process of 2H-Azirine-3-methyl(phenyl)amines, showcasing its utility in creating new compounds with potential applications in pharmaceuticals and organic chemistry (Mekhael et al., 2002).
Peptidology and Drug Design
In computational peptidology, NMDEA-based compounds are analyzed for their reactivity and potential as antifungal agents. The study of these tripeptides, which includes NMDEA derivatives, helps in understanding their molecular properties and assists in the drug design process (Flores-Holguín et al., 2019).
Dendritic Polyamide Synthesis
NMDEA plays a role in the synthesis of dendritic polyamides, materials with high branching and narrow polydispersity. Its use in one-pot procedures for synthesizing dendritic polyamides highlights its utility in advanced material science and polymer chemistry (Yamakawa et al., 1999).
Safety and Hazards
properties
IUPAC Name |
2-amino-N,N,2-trimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,7)5(9)8(3)4/h7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGOOIPMWLYOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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